molecular formula C13H31NO2Si2 B14567137 Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate CAS No. 61853-71-2

Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate

Cat. No.: B14567137
CAS No.: 61853-71-2
M. Wt: 289.56 g/mol
InChI Key: PNKNNXIGYWTJJT-UHFFFAOYSA-N
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Description

Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound’s chemical formula is C13H31NO2Si2 . It is known for its chemical inertness and large molecular volume, making it useful in various applications .

Properties

CAS No.

61853-71-2

Molecular Formula

C13H31NO2Si2

Molecular Weight

289.56 g/mol

IUPAC Name

trimethylsilyl 7-(trimethylsilylamino)heptanoate

InChI

InChI=1S/C13H31NO2Si2/c1-17(2,3)14-12-10-8-7-9-11-13(15)16-18(4,5)6/h14H,7-12H2,1-6H3

InChI Key

PNKNNXIGYWTJJT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate typically involves the reaction of heptanoic acid derivatives with trimethylsilylating agents. One common method is the reaction of heptanoic acid with trimethylsilyl chloride in the presence of a base, such as pyridine, to form the trimethylsilyl ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems for trimethylsilylation. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, silanes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, protection of functional groups, and modification of molecular properties. The compound’s effects are mediated through pathways involving silicon-carbon and silicon-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate is unique due to its dual functionality, combining the properties of trimethylsilyl groups with an aminoheptanoate backbone. This combination allows for versatile applications in both organic synthesis and material science .

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